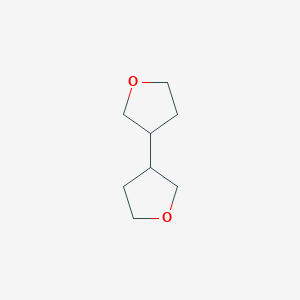
2-Oxolan-2-yloxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxolan-2-yloxolane, also known as Octahydro-3,3’-bifuran, is an organic compound with the molecular formula C8H14O2. It is characterized by its oxygen-containing heterocyclic structure, which imparts unique chemical properties. This compound is a colorless liquid at room temperature and is soluble in many organic solvents .
Métodos De Preparación
2-Oxolan-2-yloxolane can be synthesized through various methods. One common synthetic route involves the ring-opening reaction of epoxides. This method allows for the formation of the compound under controlled laboratory conditions. The specific reaction conditions, such as temperature and pressure, can be optimized based on the desired yield and purity .
In industrial settings, the production of this compound may involve more scalable methods, ensuring consistent quality and efficiency. The exact industrial production methods can vary depending on the manufacturer and the intended application of the compound .
Análisis De Reacciones Químicas
2-Oxolan-2-yloxolane undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction pathway and the major products formed .
For instance, oxidation of this compound can lead to the formation of various oxygenated products, while reduction reactions can yield different alcohols or hydrocarbons. Substitution reactions, on the other hand, can introduce new functional groups into the molecule, further diversifying its chemical properties .
Aplicaciones Científicas De Investigación
2-Oxolan-2-yloxolane has a wide range of applications in scientific research. In chemistry, it serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals .
In biology and medicine, this compound is used in the study of biochemical pathways and the development of drug delivery systems. Its ability to interact with biological molecules makes it a useful tool for understanding cellular processes and designing targeted therapies .
In the industrial sector, this compound is employed in the production of polymers and other advanced materials. Its chemical stability and reactivity make it suitable for various manufacturing processes, contributing to the development of innovative products .
Mecanismo De Acción
The mechanism of action of 2-Oxolan-2-yloxolane involves its interaction with specific molecular targets and pathways. Its oxygen-containing heterocyclic structure allows it to participate in various chemical reactions, influencing the behavior of other molecules. The exact molecular targets and pathways can vary depending on the specific application and the conditions under which the compound is used .
Comparación Con Compuestos Similares
2-Oxolan-2-yloxolane can be compared to other similar compounds, such as tetrahydrofuran and dioxane. While these compounds share some structural similarities, this compound is unique in its specific arrangement of oxygen atoms and its resulting chemical properties .
Tetrahydrofuran (THF): THF is a widely used solvent in organic chemistry, known for its ability to dissolve a wide range of compounds. it lacks the additional oxygen atom present in this compound, which can influence its reactivity and applications.
Dioxane: Dioxane is another oxygen-containing heterocycle, but its structure and properties differ significantly from those of this compound.
By understanding the unique characteristics of this compound, researchers can better utilize its properties in various scientific and industrial applications.
Propiedades
Número CAS |
106538-38-9 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3-(oxolan-3-yl)oxolane |
InChI |
InChI=1S/C8H14O2/c1-3-9-5-7(1)8-2-4-10-6-8/h7-8H,1-6H2 |
Clave InChI |
LUTCQIQZNVJETQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1C2CCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


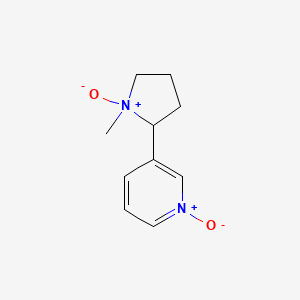
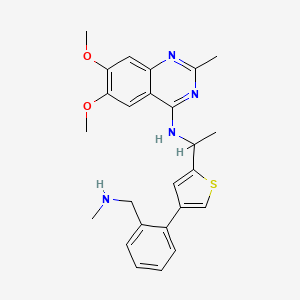
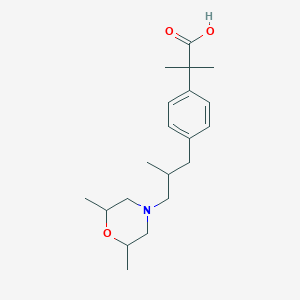
![Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B15125731.png)
![2-[[(4R)-4-[(3R,5S,7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid](/img/structure/B15125737.png)


![[4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B15125746.png)
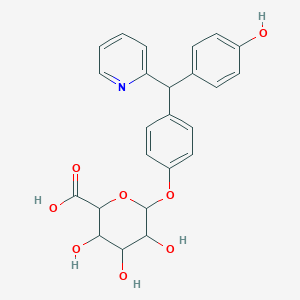
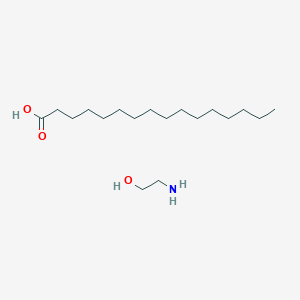
![6-Amino-2-[[3-amino-2-[(3-amino-3-hydroxypropanoyl)-(3-amino-2-phenylpropanoyl)amino]propanoyl]amino]-9-[[2-[3-(4-aminobutylamino)propylamino]acetyl]amino]-7-hydroxy-9-oxononanoic acid](/img/structure/B15125761.png)
![Methyl 2-[(5-chloro-8-methoxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate](/img/structure/B15125768.png)
![[2-(6-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15125800.png)
![Sodium [2S-[2alpha,5alpha,6beta(S*)]]-6-(azidophenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15125801.png)
